molecular formula C9H14N4O B599279 2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one CAS No. 159430-53-2

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Cat. No. B599279
M. Wt: 194.238
InChI Key: JXXVCVQPIYYAEM-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridazinone derivative that has shown promising results in various scientific studies, especially in the treatment of cancer and neurological disorders.

Scientific Research Applications

Specific Scientific Field

  • Medicinal Chemistry

Summary of the Application

  • This compound has been used in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Methods of Application or Experimental Procedures

  • The compound was synthesized and its biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

  • Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Specific Scientific Field

  • Medicinal Chemistry

Summary of the Application

  • This compound has been used in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Methods of Application or Experimental Procedures

  • The compound was synthesized and its biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

  • Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Specific Scientific Field

  • Medicinal Chemistry

Summary of the Application

  • This compound has been used in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Methods of Application or Experimental Procedures

  • The compound was synthesized and its biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

  • Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

properties

IUPAC Name

2-methyl-5-piperazin-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-9(14)6-8(7-11-12)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVCVQPIYYAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251176
Record name 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

CAS RN

159430-53-2
Record name 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159430-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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